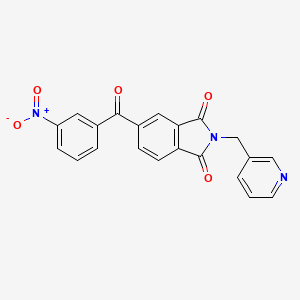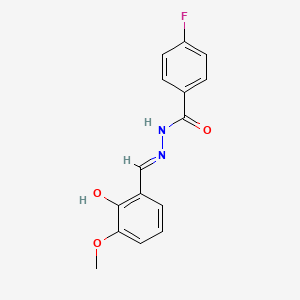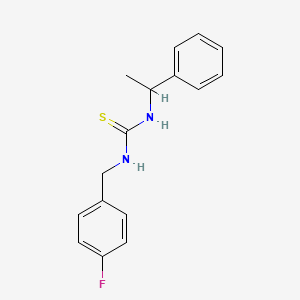
5-(3-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is a complex organic compound that features a nitrobenzoyl group, a pyridinylmethyl group, and an isoindole-1,3-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Isoindole-1,3-dione Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of Pyridin-3-ylmethyl Group: This step might involve a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with the isoindole-1,3-dione core.
Addition of Nitrobenzoyl Group: The final step could involve the acylation of the intermediate compound with 3-nitrobenzoyl chloride under Friedel-Crafts acylation conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-(3-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Conditions might include the use of Lewis acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, 5-(3-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design. The presence of the nitrobenzoyl and pyridinylmethyl groups suggests potential interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 5-(3-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrobenzoyl group could be involved in redox reactions, while the pyridinylmethyl group might facilitate binding to specific molecular targets.
相似化合物的比较
Similar Compounds
5-(3-nitrobenzoyl)-2-(pyridin-2-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridinylmethyl group.
5-(3-nitrobenzoyl)-2-(pyridin-4-ylmethyl)isoindole-1,3-dione: Another isomer with the pyridinylmethyl group in the 4-position.
5-(4-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione: Similar compound with the nitro group in the 4-position of the benzoyl ring.
Uniqueness
The uniqueness of 5-(3-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its isomers and analogs.
属性
IUPAC Name |
5-(3-nitrobenzoyl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c25-19(14-4-1-5-16(9-14)24(28)29)15-6-7-17-18(10-15)21(27)23(20(17)26)12-13-3-2-8-22-11-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUCLYMLWZDCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5958794.png)
![4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B5958796.png)
![2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one](/img/structure/B5958815.png)
![2-[4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5958821.png)


![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone](/img/structure/B5958834.png)
![2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile](/img/structure/B5958844.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5958847.png)
![2-[(diethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5958853.png)
![1-benzyl-4-(3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5958860.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5958867.png)

![5-methoxy-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5958898.png)
